
3-Cyclopropyl-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-methylaniline is an organic compound characterized by a cyclopropyl group attached to the aniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methylaniline typically involves the cyclopropanation of aniline derivatives. One common method is the Buchwald-Hartwig coupling, where 2,6-dibromotoluene reacts with cyclopropylamine to form N-cyclopropyl-3-bromo-2-methylaniline . This intermediate can then undergo further reactions to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms onto the aromatic ring.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated anilines.
Applications De Recherche Scientifique
3-Cyclopropyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. For example, the compound can undergo N-dealkylation catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites like cyclopropanone and N-methylaniline . This reaction involves a two-step process: Cα–H hydroxylation followed by decomposition of the carbinolaniline complex.
Comparaison Avec Des Composés Similaires
Cyclopropylamine: Shares the cyclopropyl group but lacks the aromatic ring.
2-Methylaniline: Similar structure but without the cyclopropyl group.
3-Bromo-2-methylaniline: Contains a bromine atom instead of the cyclopropyl group.
Uniqueness: 3-Cyclopropyl-2-methylaniline is unique due to the presence of both the cyclopropyl group and the aniline structure, which imparts distinct chemical properties and reactivity. The strain in the cyclopropyl ring and the electron-donating effects of the aniline group contribute to its unique behavior in chemical reactions .
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
3-cyclopropyl-2-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-9(8-5-6-8)3-2-4-10(7)11/h2-4,8H,5-6,11H2,1H3 |
Clé InChI |
NJXBWPUYFSMSBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



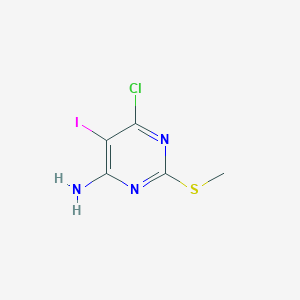
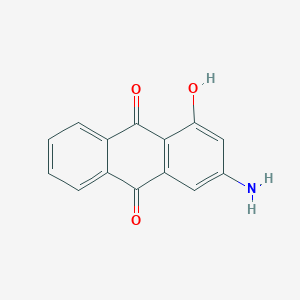
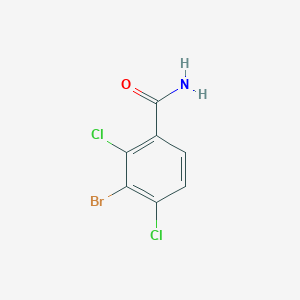
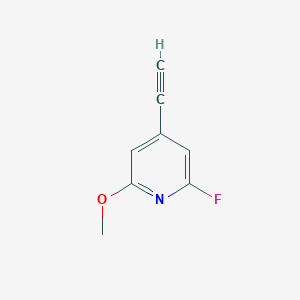
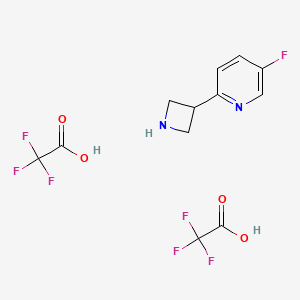
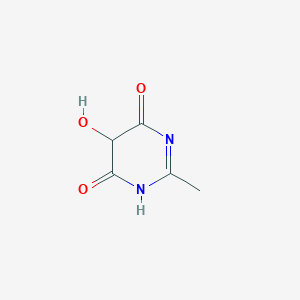

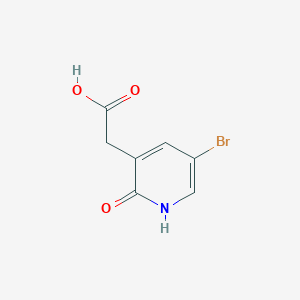

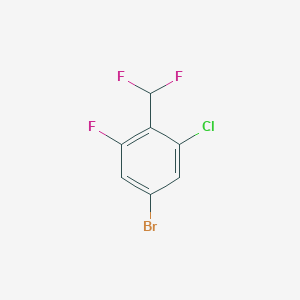

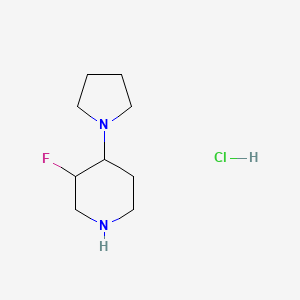
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
